molecular formula C6H13BrN2 B044762 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-62-6

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Katalognummer: B044762
CAS-Nummer: 125224-62-6
Molekulargewicht: 193.08 g/mol
InChI-Schlüssel: KSHGGRGZBKHXTJ-GEMLJDPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is often used as a starting material for the synthesis of chiral ligands and catalysts, making it valuable in asymmetric synthesis and catalysis.

Eigenschaften

CAS-Nummer

125224-62-6

Molekularformel

C6H13BrN2

Molekulargewicht

193.08 g/mol

IUPAC-Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

InChI

InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI-Schlüssel

KSHGGRGZBKHXTJ-GEMLJDPKSA-N

SMILES

CN1CC2CC1CN2.Br.Br

Isomerische SMILES

CN1C[C@@H]2C[C@H]1CN2.Br

Kanonische SMILES

CN1CC2CC1CN2.Br

Piktogramme

Irritant

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane using hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the desired dihydrobromide salt.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic structure.

    Catalytic Reactions: As a chiral catalyst, it can facilitate asymmetric synthesis reactions, leading to the formation of enantiomerically pure products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted diazabicycloheptane derivatives, while catalytic reactions can produce enantiomerically pure compounds.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in the synthesis of dicopper(II) complexes and other metal-organic frameworks.

    Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound is used as an organocatalyst in various industrial processes, including the Biginelli reaction for the synthesis of dihydropyrimidinones.

Wirkmechanismus

The mechanism by which (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, facilitating catalytic reactions. Its bicyclic structure allows for specific binding interactions with substrates, leading to high selectivity in asymmetric synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar in structure but with a benzyl group, used in similar catalytic applications.

    (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: Another bicyclic compound with different ring size and nitrogen positioning.

    1,4-Diazabicyclo[2.2.2]octane: A related compound with a different bicyclic structure, used as a ligand and catalyst.

Uniqueness

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific chiral centers and bicyclic structure, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and act as a chiral catalyst sets it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.